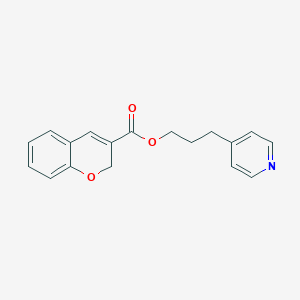![molecular formula C5H9NO2S B12930351 2-[(2-Oxopropyl)sulfanyl]acetamide CAS No. 823801-72-5](/img/structure/B12930351.png)
2-[(2-Oxopropyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Oxopropyl)thio)acetamide is an organic compound that features a thioether linkage and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopropyl)thio)acetamide typically involves the reaction of acetamide with a suitable thiol compound under controlled conditions. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent . The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of 2-((2-Oxopropyl)thio)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxopropyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-((2-Oxopropyl)thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Oxopropyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[4-[(2-oxopropyl)thio]phenyl]-: Similar structure but with a phenyl group attached to the acetamide nitrogen.
n-(4-((2-Oxopropyl)thio)phenyl)acetamide: Another similar compound with a phenyl group substitution.
Uniqueness
2-((2-Oxopropyl)thio)acetamide is unique due to its specific thioether linkage and acetamide functional group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
823801-72-5 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2-(2-oxopropylsulfanyl)acetamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |
InChI Key |
PJRPIAQRQZFQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


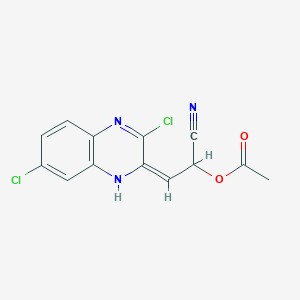
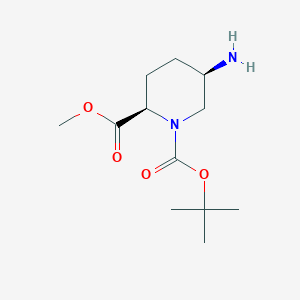
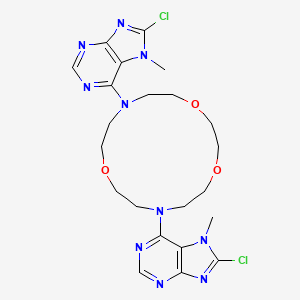

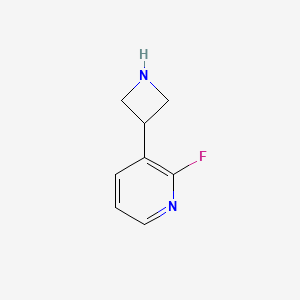
methanone](/img/structure/B12930317.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
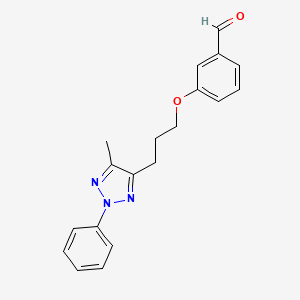

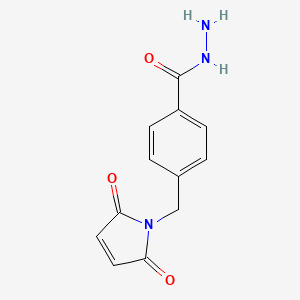

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

